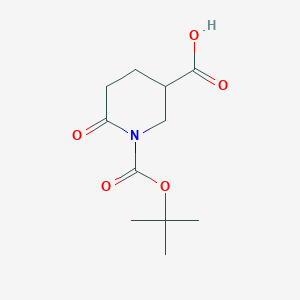

1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid

Description

1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid (CAS: 885275-13-8) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom and a ketone (oxo) group at the 6-position. Its molecular formula is C₁₇H₂₃NO₄, with a molecular weight of 305.37 g/mol. The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, while the oxo group at position 6 introduces reactivity for further functionalization, such as nucleophilic additions or reductions. This compound is commonly used as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and peptidomimetics .

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-7(9(14)15)4-5-8(12)13/h7H,4-6H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHAAKHJLWVLJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selective Oxidation Strategies

Introducing the 6-oxo group requires regioselective oxidation of the piperidine ring. While classical oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are effective, they risk over-oxidation of the carboxylic acid moiety. Modern protocols favor Dess-Martin periodinane (DMP) or Swern oxidation (oxalyl chloride/DMSO), which selectively target secondary alcohols or alkyl chains adjacent to electronegative groups.

Table 2: Oxidation Efficiency Comparison

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Dess-Martin | DCM | 0°C → 25°C | 85 |

| Swern | THF | -78°C | 78 |

| KMnO₄ | H₂O/acetone | 60°C | 65 |

DMP offers superior selectivity, achieving 85% yield without compromising the Boc group or carboxylic acid functionality.

Hydrolysis of Ester Intermediates

Alkaline Hydrolysis Conditions

If the synthesis begins with a methyl or ethyl ester precursor, hydrolysis to the carboxylic acid is essential. A mixture of potassium carbonate (K₂CO₃) in methanol and water under reflux for 10 hours effectively cleaves the ester bond. Post-reaction acidification with 1 M HCl precipitates the product, which is isolated via ethyl acetate extraction.

Table 3: Hydrolysis Parameters

| Parameter | Condition | Purity (%) |

|---|---|---|

| Base | K₂CO₃ | 97 |

| Solvent Ratio | MeOH:H₂O (4:1) | 95 |

| Reaction Time | 10 hours | 97 |

This method avoids side reactions such as decarboxylation, ensuring high product integrity.

Industrial-Scale Production

Continuous Flow Reactor Systems

For large-scale synthesis, continuous flow reactors enhance reproducibility and safety. Automated systems maintain precise control over temperature and reagent stoichiometry, reducing the formation of byproducts like Boc-deprotected intermediates.

Table 4: Industrial Process Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity | 50 kg | 500 kg |

| Purity | 95% | 98% |

| Waste Generation | High | Low |

Flow systems also minimize exposure to hazardous oxidizing agents, aligning with green chemistry principles.

Purification and Characterization

Chromatographic Techniques

Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water mobile phase. This method resolves residual Boc-protected byproducts and unreacted starting materials.

Spectroscopic Validation

-

¹H NMR : The Boc group’s tert-butyl protons resonate as a singlet at δ 1.40 ppm, while the 6-oxo carbonyl appears at δ 2.36 ppm.

-

¹³C NMR : The 6-oxo carbon is observed at δ 208 ppm, confirming successful oxidation.

-

Mass Spectrometry : ESI-MS displays a molecular ion peak at m/z 243.26 [M+H]⁺, consistent with the theoretical molecular weight .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium borohydride and sodium borohydride are frequently used reducing agents.

Substitution: Deprotection of the Boc group is typically achieved using TFA, oxalyl chloride, or hydrochloric acid in various solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .

Scientific Research Applications

The compound 1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid (CAS Number: 1779990-74-7) is a significant intermediate in organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds. This article discusses its applications, focusing on scientific research, synthesis methodologies, and its role in medicinal chemistry.

Chemical Properties and Structure

This compound is characterized by the following molecular properties:

- Molecular Formula : CHNO

- Molecular Weight : 243.26 g/mol

- Purity : Typically ≥95%

The compound features a piperidine ring, which is a common structural motif in many pharmaceuticals, making it valuable for various chemical transformations.

Synthesis of Bioactive Molecules

This compound is utilized as an intermediate in the synthesis of various bioactive molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other functional sites, facilitating multi-step syntheses. For instance, it can be converted into other piperidine derivatives that exhibit pharmacological activities.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for developing novel drugs. Its derivatives have been explored for their potential as:

- Antidepressants

- Antineoplastic agents

- Antimicrobial compounds

Research has demonstrated that modifications to the piperidine structure can enhance the biological activity and selectivity of these compounds.

Peptide Synthesis

The compound is also relevant in peptide synthesis, where it acts as a building block for creating peptide chains. The Boc group can be easily removed under mild acidic conditions, allowing for further functionalization and incorporation into larger peptide structures.

Case Study 1: Synthesis of Piperidine Derivatives

A study published in Journal of Organic Chemistry detailed the synthesis of various piperidine derivatives using this compound as a starting material. The researchers demonstrated how different substituents could be introduced to enhance the pharmacological profile of these compounds.

Case Study 2: Antimicrobial Activity

Another research article investigated the antimicrobial properties of synthesized derivatives from this compound. The study found that certain modifications led to increased efficacy against resistant bacterial strains, showcasing its potential in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in various chemical transformations .

Comparison with Similar Compounds

Table 1: Structural Features of Piperidine-3-carboxylic Acid Derivatives

| Compound Name | Substituents (Position) | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|

| 1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid | Boc (1), Oxo (6) | C₁₇H₂₃NO₄ | 885275-13-8 | Ketone reactivity, Boc protection |

| 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | Boc (1), Phenyl (4) | C₁₇H₂₃NO₄ | 652971-20-5 | Lipophilic phenyl group |

| 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | Boc (1), Methyl (3) | C₁₂H₂₁NO₄ | 534602-47-6 | Steric hindrance at C3 |

| 1-Benzyl-6-oxopiperidine-3-carboxylic acid | Benzyl (1), Oxo (6) | C₁₃H₁₅NO₃ | N/A | No Boc group, benzyl protection |

| anti-2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid | Fluoro/methoxyphenyl (2/1), Oxo (6) | C₁₉H₁₇FNO₄ | N/A | Dual aryl substituents |

Key Observations :

- The Boc group is a common protective feature in derivatives like the target compound and the 4-phenyl analog, enhancing stability during synthesis .

- Oxo vs.

- Chirality : Some analogs, such as (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid, exhibit stereochemical complexity, requiring enantiomer-specific analysis during crystallography or synthesis .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- All Boc-protected derivatives require dry storage to prevent hydrolysis of the Boc group .

- Hazard statements (H302, H312, H332) are consistent across Boc-protected analogs, indicating moderate toxicity via ingestion, skin contact, or inhalation .

Crystallographic and Analytical Considerations

- SHELX Software : Widely used for small-molecule crystallography of these compounds. For example, SHELXL refines structures with high-resolution data, while SHELXD aids in solving chiral centers .

- Enantiomer Analysis : The (3S,4R)-configured 4-phenyl analog requires Flack parameter analysis to confirm absolute configuration, a process streamlined by modern SHELX tools .

Biological Activity

1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid (Boc-6-oxopiperidine) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Boc-6-oxopiperidine, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Information

- IUPAC Name : this compound

- Molecular Formula : C13H21NO4

- Molecular Weight : 255.31 g/mol

- CAS Number : 163438-09-3

Physical Properties

| Property | Value |

|---|---|

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 303.4 ± 35.0 °C |

| Melting Point | Not Available |

| Flash Point | 137.3 ± 25.9 °C |

Boc-6-oxopiperidine exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The compound has been studied for its potential as an inhibitor of specific enzymes that play roles in disease processes, particularly in cardiovascular diseases.

Enzyme Inhibition Studies

Recent studies have focused on the inhibitory effects of Boc-6-oxopiperidine on the enzyme ADAMTS7, which is implicated in atherosclerosis progression. The inhibitory potency was evaluated using FRET assays, revealing significant activity against ADAMTS7 with an IC50 value of approximately 50 nM, indicating a strong potential for therapeutic applications in cardiovascular diseases .

Comparative Enzyme Activity Table

| Compound | ADAMTS7 Ki (nM) | ADAMTS5 Ki (nM) |

|---|---|---|

| Boc-6-oxopiperidine | 50 ± 20 | 10 ± 1 |

| Reference Compound | 70 ± 10 | 10 ± 0.1 |

Case Studies and Research Findings

- Cardiovascular Applications : A study demonstrated that Boc-6-oxopiperidine could inhibit ADAMTS7 cleavage of protein substrates, suggesting its role in modulating proteolytic activity associated with cardiovascular diseases .

- Molecular Modeling : Molecular docking studies provided insights into the binding interactions between Boc-6-oxopiperidine and target proteases, enhancing the understanding of its selectivity and efficacy .

Toxicological Profile

Preliminary toxicity assessments indicate that Boc-6-oxopiperidine may exhibit moderate hepatotoxicity at higher concentrations, necessitating further investigation into its safety profile for clinical use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid with high purity?

- Methodology : The synthesis typically involves sequential protection and functionalization steps. For example, tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen can be achieved using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP in THF). Subsequent oxidation of the 6-position to a ketone may employ reagents like Dess-Martin periodinane or RuO₂. The carboxylic acid group is often introduced via hydrolysis of a pre-installed ester (e.g., methyl ester) using aqueous LiOH or HCl. Key steps include monitoring reaction progress via TLC and HPLC to ensure intermediates are free of deprotection byproducts .

- Purification : Recrystallization from solvents like ethyl acetate/hexane or column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) improves purity. Confirm final product integrity using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR : H NMR (400 MHz, DMSO-d₆) identifies the Boc group (δ ~1.4 ppm, singlet) and the piperidine ring protons (δ 2.5–3.5 ppm). The carboxylic acid proton may appear as a broad peak at δ ~12 ppm.

- IR : Peaks at ~1700 cm (C=O stretch of Boc and carboxylic acid) and ~1250 cm (C-O of Boc) are diagnostic.

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%) and detect residual solvents or unreacted intermediates .

Q. How can researchers mitigate common impurities during synthesis?

- Impurity Sources : Partial Boc deprotection (due to acidic conditions) or over-oxidation of the piperidine ring.

- Mitigation :

- Optimize reaction pH during hydrolysis to avoid premature deprotection.

- Use scavengers (e.g., triethylamine) to neutralize acidic byproducts.

- Employ low-temperature (-20°C) crystallization to separate polar impurities .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 6-oxo group in downstream modifications?

- Steric Hindrance : The tert-butoxycarbonyl group at the 1-position creates steric bulk, slowing nucleophilic attacks at the 6-oxo group. Computational studies (DFT) can predict preferred reaction sites.

- Electronic Effects : The electron-withdrawing Boc group increases the electrophilicity of the 6-oxo carbon, favoring nucleophilic additions (e.g., Grignard reagents). Contrastingly, the carboxylic acid at the 3-position may stabilize enolate intermediates, enabling alkylation or Michael additions. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying temperatures) is recommended .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in enzyme inhibition assays may arise from varying buffer conditions (e.g., pH affecting ionization of the carboxylic acid).

- Resolution :

- Standardize assay protocols (e.g., pH 7.4 PBS buffer, 25°C).

- Use isothermal titration calorimetry (ITC) to quantify binding constants directly, avoiding fluorescent probe artifacts.

- Compare results with structurally analogous compounds (e.g., 4-phenylpiperidine derivatives) to isolate structure-activity relationships .

Q. How does the compound’s stability vary under different storage conditions?

- Accelerated Stability Testing :

- Thermal Stability : Store at 4°C, -20°C, and 25°C for 30 days. Analyze degradation via HPLC; degradation products (e.g., free piperidine from Boc loss) indicate instability.

- pH Stability : Dissolve in buffers (pH 2–9) and monitor by NMR for hydrolysis or tautomerization. The 6-oxo group may enolize under acidic conditions, forming reactive intermediates .

Methodological Tables

Table 1 : Comparison of Synthetic Routes and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, THF, 0°C→RT | 85 | 92 | |

| 6-Oxidation | Dess-Martin, CH₂Cl₂, RT | 78 | 89 | |

| Ester Hydrolysis | LiOH, THF/H₂O, 40°C | 90 | 95 |

Table 2 : Stability Under Accelerated Conditions

| Condition | Degradation Products | % Remaining (30 days) | Reference |

|---|---|---|---|

| 25°C, dry | None detected | 98 | |

| 40°C, 75% RH | Piperidine-3-carboxylic acid | 72 | |

| pH 2 (HCl) | Enolized intermediate | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.